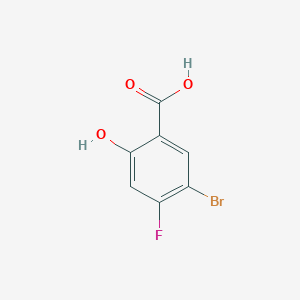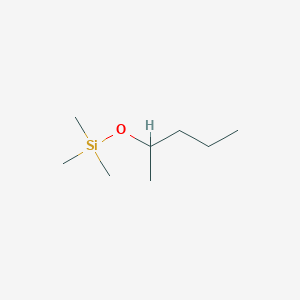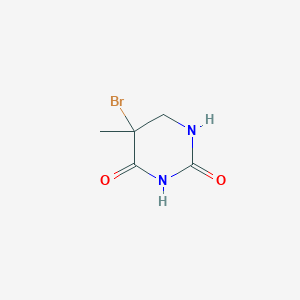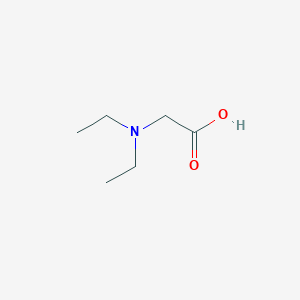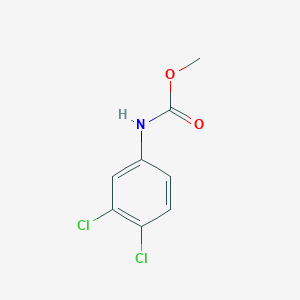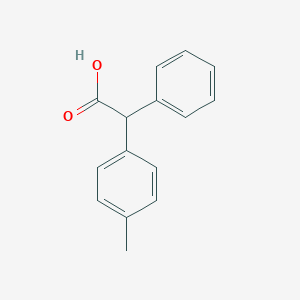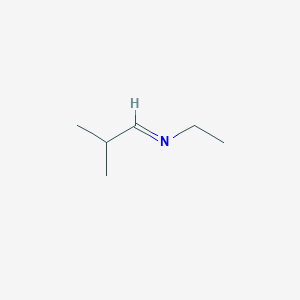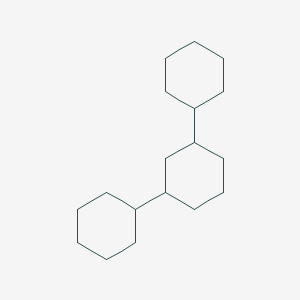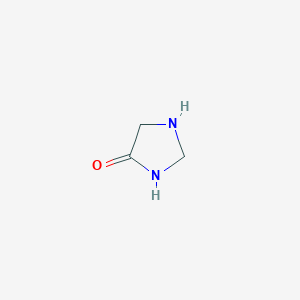
イミダゾリジン-4-オン
概要
説明
Imidazolidin-4-one is a five-membered heterocyclic compound containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which features a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions . Imidazolidin-4-one is known for its versatility and is utilized in various fields, including medicinal chemistry, agriculture, and natural product synthesis .
科学的研究の応用
Imidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of natural products and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
作用機序
Imidazolidin-4-one, also known as 4-Imidazolidinone, is a five-membered heterocyclic compound containing two non-adjacent nitrogens and a carbonyl group . This compound has been found to have a variety of applications in fields such as medicinal chemistry, agriculture, and natural products .
Target of Action
Imidazolidin-4-one is an important scaffold for a variety of applications, including natural products, medicine, and agriculture . It is found naturally occurring in the body as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to a variety of applications in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
Biochemical Pathways
Imidazolidin-4-one is involved in several biochemical pathways. It is found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine . These biochemical pathways are crucial for various biological processes, including protein synthesis and waste management.
Pharmacokinetics
It is known that the compound has been used in the synthesis of various drugs and natural products . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these drugs would be influenced by the presence of Imidazolidin-4-one.
Result of Action
The result of Imidazolidin-4-one’s action can vary depending on its application. For instance, in medicinal chemistry, it is used in the synthesis of drugs that have specific therapeutic effects . In agriculture, it may be used in the production of certain agrochemicals .
Action Environment
The action of Imidazolidin-4-one can be influenced by various environmental factors. For instance, in the context of drug synthesis, factors such as pH, temperature, and the presence of other compounds can affect the efficiency of the synthesis process .
生化学分析
Biochemical Properties
Imidazolidin-4-one plays a significant role in biochemical reactions. It is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications
Cellular Effects
Imidazolidin-4-one has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit anticancer activity in colorectal cancer cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Imidazolidin-4-one is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazolidin-4-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazolidinones can be achieved through several methods. One common approach involves the oxidative condensation of ketones and amidines, where molecular oxygen oxidizes the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce tri-substituted imidazolidinones . Another method involves the reaction of phenylalanine with methylamine followed by a condensation reaction with acetone .
Industrial Production Methods: Industrial production of 4-imidazolidinones often employs scalable and efficient synthetic routes. For instance, the one-pot oxidative condensation method mentioned above is suitable for large-scale production due to its high yield and simplicity .
化学反応の分析
Types of Reactions: Imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, diketones, and alcohol derivatives .
類似化合物との比較
2-Imidazolidinone: A cyclic derivative of urea used as a polar solvent and Lewis base.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in the catabolism of histidine.
Uniqueness: Imidazolidin-4-one is unique due to its specific structural features and versatile reactivity. Unlike 2-imidazolidinone, which is primarily used as a solvent, 4-imidazolidinone finds applications in medicinal chemistry, natural product synthesis, and agrochemicals .
特性
IUPAC Name |
imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONPBONFIJAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363599 | |
| Record name | 4-Imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704-79-6 | |
| Record name | 4-Imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


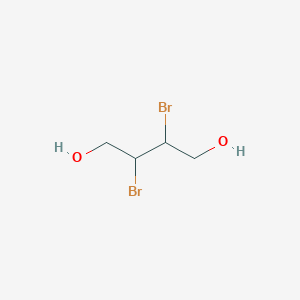
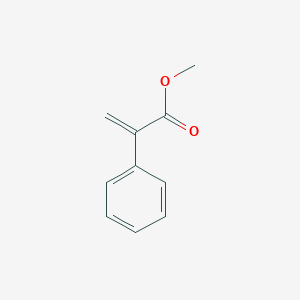

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
